molecular formula C19H20F2N2O3S B2785161 3,4-difluoro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954663-52-6

3,4-difluoro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No. B2785161
CAS RN: 954663-52-6
M. Wt: 394.44
InChI Key: UNRDHBYHCFJBSR-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of tetrahydroisoquinoline derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various diseases.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of diseases. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in various diseases. It also inhibits the activity of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation and have been implicated in cancer. Additionally, it has been shown to modulate the activity of various neurotransmitters such as dopamine, glutamate, and GABA, which are involved in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. In neurological disorders, it has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-difluoro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide in lab experiments include its potent therapeutic properties, its ability to inhibit various enzymes and signaling pathways, and its potential as a multi-targeted therapy for various diseases. However, its limitations include its low solubility in water, which can limit its bioavailability, and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 3,4-difluoro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide. One direction is to study its potential as a therapeutic agent for other diseases such as diabetes, cardiovascular disease, and autoimmune disorders. Another direction is to investigate its potential as a combination therapy with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 3,4-difluoro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves a multi-step process that includes the reaction of 3,4-difluoroaniline with 2-(propylsulfonyl)acetic acid followed by the cyclization of the resulting intermediate with 4-fluorobenzoyl chloride. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

3,4-difluoro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been studied for its potential therapeutic properties in various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, it has been studied for its neuroprotective effects and ability to improve cognitive function. In Parkinson's disease, it has been shown to have potential as a dopaminergic neuroprotective agent. In epilepsy, it has been studied for its anticonvulsant properties.

properties

IUPAC Name

3,4-difluoro-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3S/c1-2-9-27(25,26)23-8-7-13-3-5-16(10-15(13)12-23)22-19(24)14-4-6-17(20)18(21)11-14/h3-6,10-11H,2,7-9,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRDHBYHCFJBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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